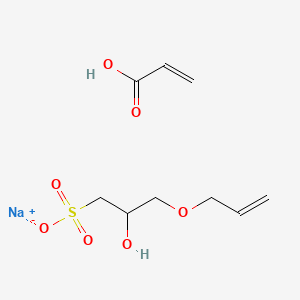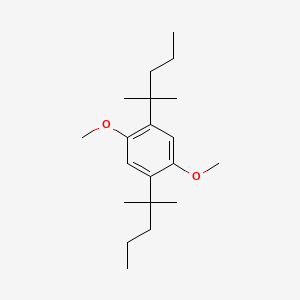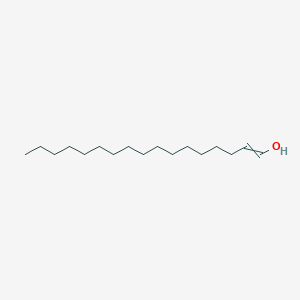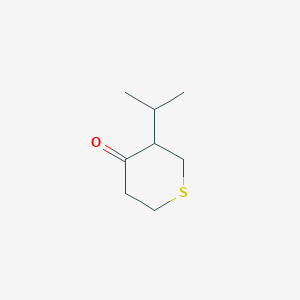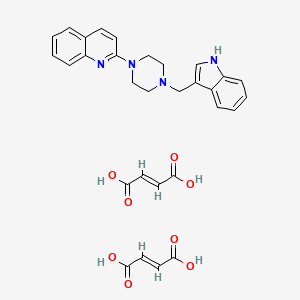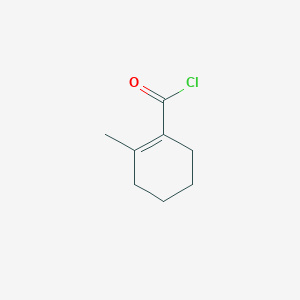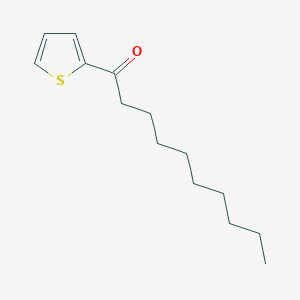
1-Decanone, 1-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decanone, 1-(2-thienyl)- is an organic compound that belongs to the family of ketones It features a decanone backbone with a thienyl group attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Decanone, 1-(2-thienyl)- can be synthesized through several methods. One common approach involves the reaction of 1-decene with thiophene in the presence of a catalyst such as palladium chloride and cuprous chloride in a dimethylformamide (DMF) and water mixture . The reaction is carried out under an oxygen atmosphere, and the product is purified through extraction and distillation.
Industrial Production Methods: Industrial production of 1-Decanone, 1-(2-thienyl)- typically involves large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Decanone, 1-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl group can participate in electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted thienyl derivatives.
Aplicaciones Científicas De Investigación
1-Decanone, 1-(2-thienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Decanone, 1-(2-thienyl)- involves its interaction with various molecular targets. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2-Decanone: Another ketone with a similar structure but without the thienyl group.
Thiophene derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid.
Uniqueness: 1-Decanone, 1-(2-thienyl)- is unique due to the presence of both a long alkyl chain and a thienyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Conclusion
1-Decanone, 1-(2-thienyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, and its applications in chemistry, biology, medicine, and industry continue to be explored. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries.
Propiedades
Número CAS |
79852-24-7 |
|---|---|
Fórmula molecular |
C14H22OS |
Peso molecular |
238.39 g/mol |
Nombre IUPAC |
1-thiophen-2-yldecan-1-one |
InChI |
InChI=1S/C14H22OS/c1-2-3-4-5-6-7-8-10-13(15)14-11-9-12-16-14/h9,11-12H,2-8,10H2,1H3 |
Clave InChI |
DQOJADJTCNMTPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14435512.png)
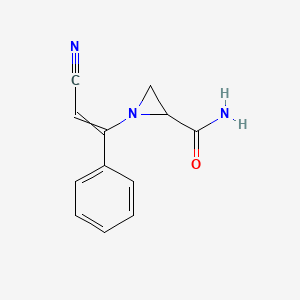


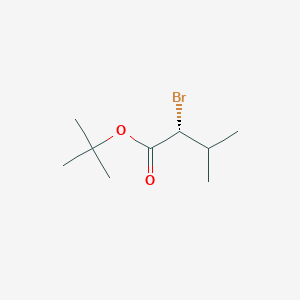
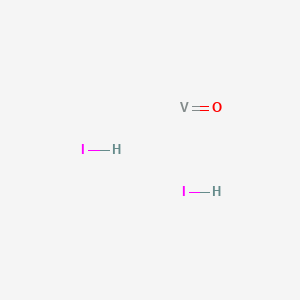
![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
